molecular formula C15H22N2O2 B1284124 Tert-butyl 4-phenylpiperazine-1-carboxylate CAS No. 77278-63-8

Tert-butyl 4-phenylpiperazine-1-carboxylate

Cat. No. B1284124
CAS RN: 77278-63-8
M. Wt: 262.35 g/mol
InChI Key: ALIYGTDWTPWSDQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-phenylpiperazine-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The tert-butyl group attached to the piperazine ring enhances the steric bulk of the molecule, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of tert-butyl 4-phenylpiperazine-1-carboxylate derivatives involves various chemical reactions. For instance, tert-butyl phenylazocarboxylates serve as versatile building blocks and can undergo nucleophilic substitutions with aromatic amines and alcohols under mild conditions . Additionally, the synthesis of related compounds, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, involves condensation reactions under basic conditions . The synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is achieved through amination using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively .

Molecular Structure Analysis

The molecular structure of tert-butyl 4-phenylpiperazine-1-carboxylate derivatives has been studied using various techniques. X-ray crystallography reveals the geometrical arrangement of the molecules and the presence of intermolecular interactions such as hydrogen bonding and π-π stacking . For example, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate crystallizes in the monoclinic space group with typical bond lengths and angles for a piperazine-carboxylate .

Chemical Reactions Analysis

The tert-butyl 4-phenylpiperazine-1-carboxylate framework can undergo a variety of chemical reactions. Radical reactions, such as oxygenation, halogenation, and aryl-aryl coupling, are facilitated by the tert-butyloxycarbonylazo group . The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate exhibits weak C–H···O intermolecular interactions and aromatic π–π stacking interactions in its crystal structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-phenylpiperazine-1-carboxylate derivatives are influenced by their molecular structure. The presence of the tert-butyl group imparts steric bulk, which can affect the compound's solubility, boiling point, and melting point. The crystalline structure, as determined by X-ray diffraction studies, provides insight into the stability and packing of the molecules in the solid state . NMR and calorimetric studies complement the structural information and help in understanding the tautomeric forms and the buttressing effect of substituents on the piperazine ring .

Scientific Research Applications

1. Antagonistic Properties at 5-HT1A Receptors

Tert-butyl 4-phenylpiperazine-1-carboxylate derivatives, such as WAY100135, have been identified as selective antagonists at both somatodendritic and postsynaptic 5-HT1A receptors. This compound exhibits stereoselective interaction with these receptors, indicating potential applications in neurological and psychiatric research (Fletcher et al., 1993).

2. Corrosion Inhibition Properties

Research has also explored the anticorrosive behavior of tert-butyl 4-phenylpiperazine-1-carboxylate derivatives in applications like carbon steel protection. Studies demonstrate that these compounds can significantly inhibit corrosion, particularly in acidic environments, highlighting their potential in material science and engineering (Praveen et al., 2021).

3. Role in Synthesis of Water-Soluble Stable Free Radicals

Certain derivatives of tert-butyl 4-phenylpiperazine-1-carboxylate have been synthesized for use in creating highly water-soluble stable free radicals. These compounds are notable for their persistence in water at various pH levels, making them useful in chemical synthesis and potentially in medical research (Marx & Rassat, 2002).

4. Intermediate for Small Molecule Anticancer Drugs

Research has identified tert-butyl 4-phenylpiperazine-1-carboxylate derivatives as important intermediates in the synthesis of small molecule anticancer drugs. These compounds play a crucial role in developing new therapeutics targeting specific pathways involved in cancer progression (Zhang et al., 2018).

5. Development of Water-Soluble Dendritic Macromolecules

Tert-butyl esters, derived from tert-butyl 4-phenylpiperazine-1-carboxylate, have been synthesized for creating water-soluble dendritic macromolecules. These macromolecules have diverse applications in material science, particularly in developing new materials with unique solubility characteristics (Pesak et al., 1997).

6. Use in Chiral Auxiliary Synthesis

Derivatives of tert-butyl 4-phenylpiperazine-1-carboxylate have been used in the synthesis of chiral auxiliaries, which are important in stereoselective synthesis. This application is significant in pharmaceutical and chemical research, where chiral compounds play a crucial role (Studer et al., 1995).

7. Synthesis of Organic Intermediates

Tert-butyl 4-phenylpiperazine-1-carboxylate is also used in the synthesis of various organic intermediates. These intermediates have applications in further chemical reactions and syntheses, contributing to the development of a wide range of chemical products (Yang et al., 2021).

Safety And Hazards

The safety information available indicates that Tert-butyl 4-phenylpiperazine-1-carboxylate may cause harm if swallowed, and it may cause skin and eye irritation . It is recommended to avoid breathing dust, mist, or spray, and to use personal protective equipment as required .

properties

IUPAC Name

tert-butyl 4-phenylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-11-9-16(10-12-17)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIYGTDWTPWSDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30571359
Record name tert-Butyl 4-phenylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-phenylpiperazine-1-carboxylate

CAS RN

77278-63-8
Record name 1,1-Dimethylethyl 4-phenyl-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77278-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-phenylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-bromobenzene (1 g, 6.37 mmol, 1.00 equiv), t-butyl piperazine-1-carboxylate (2.35 g, 12.62 mmol, 2.00 equiv), BINAP (196 mg, 0.63 mmol, 0.10 equiv), Pd2(dba)3 (290 mg, 0.32 mmol, 0.05 equiv), and NaOt-Bu (1.89 g, 18.90 mmol, 3.00 equiv) in toluene (20 mL) was placed in a 100-mL 3-necked round bottom flask and stirred overnight at 100° C. in an oil bath under an inert atmosphere. The resulting mixture was concentrated under vacuum and purified via silica gel column (ethyl acetate/petroleum ether (1:40)) yielding 1.3 g (78%) of t-butyl 4-phenylpiperazine-1-carboxylate as a yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step One
Name
Quantity
196 mg
Type
reactant
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
290 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
KD Belfield, MV Bondar, AR Morales… - The Journal of …, 2012 - ACS Publications
The synthesis, linear photophysical properties, two-photon absorption (2PA), excited-state transient absorption, and gain spectroscopy of a new fluorene derivative tert-butyl 4,4′-(4,4…
Number of citations: 32 pubs.acs.org
CK Prier, DWC MacMillan - Chemical Science, 2014 - pubs.rsc.org
… To demonstrate the scalability of the arylation reaction, we additionally performed the coupling of 2-chlorobenzoxazole and tert-butyl-4-phenylpiperazine-1-carboxylate on a 4.0 mmol …
Number of citations: 181 pubs.rsc.org
CK Prier, DWC MacMillan - oar.princeton.edu
… To demonstrate the scalability of the arylation reaction, we additionally performed the coupling of 2-chlorobenzoxazole and tert-butyl-4-phenylpiperazine-1carboxylate on a 4.0 mmol …
Number of citations: 2 oar.princeton.edu
E Oboh, JE Teixeira, TJ Schubert, AS Maribona… - Bioorganic & Medicinal …, 2023 - Elsevier
Cryptosporidiosis is a diarrheal disease particularly harmful to children and immunocompromised people. Infection is caused by the parasite Cryptosporidium and leads to dehydration, …
Number of citations: 3 www.sciencedirect.com
I I. Jevtić, TH Lai, J Z. Penjišević, S Dukić-Stefanović… - Molecules, 2020 - mdpi.com
Herein, we report on the synthesis and pharmacological evaluation of ten novel fluorinated cinnamylpiperazines as potential monoamine oxidase B (MAO-B) ligands. The designed …
Number of citations: 4 www.mdpi.com
G Zhang, F Wang, S Li, KW Cheng, Y Zhu… - Bioorganic & medicinal …, 2022 - Elsevier
RUVBL1 and RUVBL2 are highly conserved AAA ATPases (ATPases Associated with various cellular Activities) and highly relevant to the progression of cancer, which makes them …
Number of citations: 8 www.sciencedirect.com
A Awasthi, A Mukherjee, M Singh, G Rathee, K Vanka… - Tetrahedron, 2020 - Elsevier
An efficient approach for the Chemoselective N-tert-butoxycarbonylation of a variety of amines using diphenylglycoluril as organocatalyst has been described. For the first time, a …
Number of citations: 2 www.sciencedirect.com
M Jiang, F Mohr, T van der Wel… - Discovery of … - scholarlypublications …
… tert-Butyl 4-phenylpiperazine-1-carboxylate (6a) The title compound was synthesized using bromobenzene (160 mg, 1.00 mmol, 1 eq.), tert-butyl piperazine-1-carboxylate (190 mg, …
D Chamorro-Arenas, U Osorio-Nieto… - The Journal of …, 2018 - ACS Publications
By using cheap and innocuous reagents, such as NaClO 2 , NaOCl, and catalytic amounts of TEMPO, a new environmentally friendly protocol for the selective and catalytic TEMPO C(sp …
Number of citations: 31 pubs.acs.org
D Smil, JF Wong, EP Williams… - Journal of Medicinal …, 2020 - ACS Publications
… Common intermediates 7a–b, prepared first by attaching the C-5 position tert-butyl-4-phenylpiperazine-1-carboxylate moiety, allowed for flexible, subsequent coupling of the C-3 …
Number of citations: 11 pubs.acs.org

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